molecular formula C23H23N3O B11998406 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide CAS No. 19481-77-7

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide

Katalognummer: B11998406
CAS-Nummer: 19481-77-7
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: XMHDNXPEJHLAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide is a chemical compound with the molecular formula C23H23N3O. It is known for its unique structure, which includes an aniline group, two phenyl groups, and a pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide typically involves the reaction of aniline with N,N-diphenyl-1-pyrrolidinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a product suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines .

Wissenschaftliche Forschungsanwendungen

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diphenyl-1-pyrrolidinecarboxamide
  • 3-Anilino-1,3-diphenyl-1-propanone
  • N-Phenylpyrrolidinecarboxamide

Uniqueness

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

19481-77-7

Molekularformel

C23H23N3O

Molekulargewicht

357.4 g/mol

IUPAC-Name

3-anilino-N,N-diphenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C23H23N3O/c27-23(25-17-16-20(18-25)24-19-10-4-1-5-11-19)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,20,24H,16-18H2

InChI-Schlüssel

XMHDNXPEJHLAHA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.